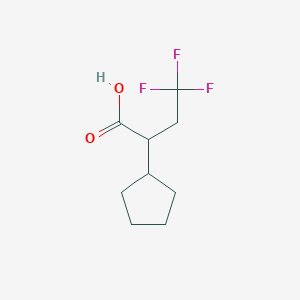

2-Cyclopentyl-4,4,4-trifluorobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyl-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c10-9(11,12)5-7(8(13)14)6-3-1-2-4-6/h6-7H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWOPGRCRQDHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyclopentyl-4,4,4-trifluorobutanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, has emerged as a critical substituent for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a detailed technical overview of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid, a compound of interest in the landscape of fluorinated building blocks for drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes established principles of organic synthesis and analytical chemistry to provide a comprehensive resource for researchers.

Compound Identification and Physicochemical Properties

This compound is a carboxylic acid characterized by a cyclopentyl moiety at the alpha-position and a trifluoromethyl group at the gamma-position. These structural features are anticipated to impart unique physicochemical properties relevant to drug design.

| Property | Value | Source |

| CAS Number | 1566889-29-9 | [1] |

| Molecular Formula | C₉H₁₃F₃O₂ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Canonical SMILES | C1CCC(C1)C(CC(F)(F)F)C(=O)O | [1] |

| Appearance | Predicted to be a solid or oil at room temperature | N/A |

Strategic Importance in Medicinal Chemistry

The trifluoromethyl group is a bioisostere of the methyl group, but with significantly different electronic properties.[2] Its high electronegativity and the strength of the carbon-fluorine bond offer several advantages in drug design:

-

Metabolic Stability: The C-F bond is exceptionally stable to metabolic degradation, which can enhance the half-life of a drug.[3]

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[4]

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic protons, influencing a molecule's ionization state at physiological pH.[4]

-

Enhanced Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to improved binding interactions with biological targets.[3]

The cyclopentyl group, as a bioisostere for aromatic rings, can improve metabolic stability and solubility while maintaining necessary steric bulk for receptor binding. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Proposed Synthesis

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route via conjugate addition followed by hydrolysis.

Step 1: Copper-Catalyzed 1,4-Conjugate Addition

-

To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 0.1 eq).

-

Slowly add a solution of cyclopentylmagnesium bromide (1.2 eq) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-cyclopentyl-4,4,4-trifluorobutanoate.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a copper catalyst is crucial for promoting the 1,4-conjugate addition of the Grignard reagent over the 1,2-addition to the carbonyl group. Performing the initial addition at low temperatures (-78 °C) helps to control the exothermicity of the reaction and improve selectivity.

Step 2: Saponification of the Ester

-

Dissolve the purified ethyl 2-cyclopentyl-4,4,4-trifluorobutanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with 1 M hydrochloric acid (HCl).

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Trustworthiness of the Protocol: This two-step protocol is based on well-established and reliable reactions in organic synthesis. The progress of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring a self-validating system.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons, the methine proton at the alpha-position, and the diastereotopic methylene protons at the beta-position. The coupling of these protons with each other and with the fluorine atoms would provide key structural information.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show distinct signals for the nine carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR spectrum is expected to show a single signal, likely a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group, due to coupling with the adjacent methylene protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Potential Applications in Drug Development

While specific applications of this compound have not been reported, its structural motifs suggest its utility as a building block in the synthesis of a variety of biologically active molecules. Carboxylic acids are a common functional group in many drugs, and the presence of the trifluoromethyl and cyclopentyl groups could be leveraged to improve the properties of existing drug candidates or to create novel chemical entities.[5]

Conclusion

This compound represents a valuable, albeit under-explored, building block for medicinal chemistry and drug discovery. The synthetic route proposed herein offers a reliable method for its preparation, and the anticipated analytical data provide a basis for its characterization. The strategic incorporation of this compound into drug development programs has the potential to yield novel therapeutic agents with improved pharmacological profiles.

References

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Analytical Profiling of 2-Cyclopentyl-4,4,4-trifluorobutanoic Acid

A Technical Whitepaper for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis, physicochemical profiling, and chiral resolution of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid (CAS 1566889-29-9). As a fluorinated bioisostere of leucine and fatty acid derivatives, this scaffold is increasingly critical in the design of metabolic modulators and HDAC inhibitors.

The incorporation of a trifluoromethyl (

Structural Deconstruction & Physicochemical Properties

The molecule comprises three distinct pharmacophoric elements: a carboxylic acid tail, a lipophilic cyclopentyl ring, and an electron-withdrawing trifluoromethyl group.

1.1 Physicochemical Profile

The

| Property | Value (Predicted/Observed) | Impact on Analysis |

| Formula | Monoisotopic Mass: 210.09 | |

| Molecular Weight | 210.19 g/mol | Detectable via ESI-MS (Negative Mode) |

| ~3.8 – 4.1 (Est.) | Lower than butanoic acid (4.82) due to | |

| LogP | ~2.8 – 3.2 | High lipophilicity requires high % organic modifier in HPLC. |

| Chirality | 1 Chiral Center (C2) | Requires enantioselective separation (R/S). |

Expert Insight: The

-position of thegroup mitigates the inductive acidification compared to -fluorination, but still lowers by ~0.7–1.0 units compared to the hydrocarbon parent. This acidity requires buffered mobile phases (pH < 3.0) during LC-MS to suppress ionization for retention on C18 columns.

Spectroscopic Characterization Strategy

The validation of this structure relies on a "Triangulation Strategy" using

2.1 Nuclear Magnetic Resonance (NMR) Profiling

A.

-

Signal: A sharp singlet or triplet (if coupled to

) appearing between -60 and -70 ppm . -

Utility: Quantitative NMR (qNMR) using

-trifluorotoluene as an internal standard allows for rapid purity assessment without weighing errors associated with hygroscopic salts.

B.

-

2.0 - 2.8 ppm: The methylene protons (

-

Diastereotopicity: Due to the chiral center at C2, the C3 protons are diastereotopic, potentially splitting into distinct signals rather than a simple equivalent set.

C.

-

C4 (

): Quartet ( -

C3 (

): Quartet ( -

C2 (CH): Likely a broad singlet or weak quartet due to long-range coupling.

2.2 Mass Spectrometry (MS) Fragmentation Logic

-

Ionization: Electrospray Ionization in Negative Mode (ESI-).

-

Precursor Ion:

. -

Diagnostic Fragments:

-

Loss of

: -

Loss of

: Common in fluorinated aliphatic chains.

-

Stereochemical Resolution (Chiral Analysis)

The biological activity of 2-substituted carboxylic acids is strictly dependent on stereochemistry (e.g., S-enantiomers of profens are typically active).

3.1 Chiral HPLC Method Development

Standard C18 columns cannot resolve the enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.

Recommended Screening Protocol:

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic Acid (TFA) .

-

Note: The TFA is non-negotiable. It suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring interaction with the chiral selector.

-

-

Detection: UV at 210 nm (low chromophore requires end-absorption monitoring).

3.2 Visualization of Analytical Logic

The following diagram illustrates the decision matrix for characterizing the crude synthesis product.

Figure 1: Analytical workflow for the verification and release of fluorinated acid intermediates.

Experimental Protocols

Protocol A: Quantitative

NMR (qNMR)

Purpose: To determine absolute purity without reference standards of the analyte.

-

Solvent: Dissolve ~10 mg of sample in 0.6 mL

(Chloroform-d).-

Why:

minimizes exchangeable proton interference compared to DMSO.

-

-

Internal Standard: Add exactly 5.0 mg of

-Trifluorotoluene .-

Validation: The standard relaxes quickly and has a distinct shift (~ -63 ppm) that does not overlap with the trifluoroethyl group (~ -66 ppm).

-

-

Acquisition:

-

Pulse Angle:

(to ensure full relaxation). -

Relaxation Delay (

): -

Scans: 64.

-

-

Calculation: Purity is derived from the molar ratio of integrals between the analyte and the standard.

Protocol B: Chiral HPLC Resolution

Purpose: Determination of Enantiomeric Excess (%ee).

-

System: HPLC with Diode Array Detector (DAD).

-

Column: Daicel Chiralpak AD-H (

). -

Mobile Phase: n-Hexane / Isopropanol / TFA (95 : 5 : 0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature:

. -

Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

-

Expectation: The enantiomers typically separate with a resolution (

) > 1.5. If separation is poor, switch to Chiralcel OD-H or lower the temperature to

Stability & Handling Safety

-

Acidity: As a fluorinated acid, it is corrosive. Handle with gloves and eye protection.

-

Volatility: While the acid is solid/oil, the ethyl ester precursor is volatile. Avoid high-vacuum drying for extended periods if the free acid has a low melting point.

-

Interference: Fluorinated acids can bind to glass surfaces. Use silanized glassware for trace analysis (LC-MS/MS) to prevent loss of analyte.

References

-

Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24). Retrieved from [Link]

-

NIST Chemistry WebBook. (2018). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester Infrared Spectrum. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

A Technical Guide to the Solubility of 2-Cyclopentyl-4,4,4-trifluorobutanoic Acid in Organic Solvents: A Methodological Framework

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone physical property that dictates its behavior from initial formulation to final bioavailability. This technical guide provides a comprehensive framework for determining and interpreting the solubility of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid, a compound of interest in modern drug discovery, across a range of common organic solvents. While specific experimental data for this molecule is not yet widely published, this document establishes a robust, scientifically-grounded methodology for its determination. We will delve into the theoretical principles governing its solubility based on its unique molecular structure, present a detailed, field-proven experimental protocol using the isothermal shake-flask method coupled with HPLC analysis, and discuss the interpretation of the resulting data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, providing them with the necessary tools to generate and leverage critical solubility data for accelerated drug development.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising molecule to a viable drug product is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in developing stable and effective dosage forms.[1][2] The solubility of a substance is a thermodynamic equilibrium property, representing the maximum concentration of a solute that can dissolve in a solvent under specific conditions.[3]

This compound is a molecule that presents a fascinating case study in solubility. Its structure combines a non-polar, bulky cyclopentyl group with a highly polar carboxylic acid function and an electron-withdrawing trifluoromethyl group. This amalgamation of distinct chemical moieties suggests a complex solubility profile that must be empirically determined and thoroughly understood. This guide provides the theoretical and practical foundation for conducting such a study, ensuring the generation of reliable and reproducible data essential for informed decision-making in crystallization, purification, and formulation processes.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet of solubility, stating that substances with similar intermolecular forces and polarity are more likely to be miscible.[4][5] To predict the solubility of this compound, we must first dissect its molecular structure.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It will strongly interact with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

-

Cyclopentyl Ring: This hydrocarbon moiety is non-polar and lipophilic. It will contribute favorably to solubility in non-polar solvents (e.g., heptane, toluene) through London dispersion forces.

-

Trifluoromethyl Group (-CF3): The high electronegativity of the fluorine atoms creates a strong dipole, increasing the molecule's overall polarity. However, the C-F bond is not a hydrogen bond donor, and the group itself can be considered lipophilic, contributing to complex interactions.

The overall solubility in a given solvent will be a balance of these competing factors. We can anticipate poor solubility in highly non-polar solvents like heptane, where the polar carboxylic acid group cannot be effectively solvated. Conversely, in highly polar solvents like water, the non-polar cyclopentyl group will hinder dissolution. The optimal solvents are likely to be those with intermediate polarity or those that possess both polar and non-polar characteristics.

Caption: Functional regions of the target molecule and their primary intermolecular forces.

A Validated Protocol for Solubility Determination

To ensure thermodynamic relevance, the isothermal shake-flask method is the gold standard for solubility measurement.[6][7] It is designed to confirm that a true equilibrium between the dissolved and undissolved solid has been achieved. The subsequent quantification of the solute in the saturated solution is best performed by a specific and sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).[8][9]

Materials

| Material | Specification | Purpose |

| Solute | This compound | Purity > 99% (verified by HPLC/NMR), crystalline solid |

| Solvents | HPLC Grade or equivalent | A range of solvents covering the polarity spectrum (see table below) |

| Equipment | Analytical balance, orbital shaker with temperature control, centrifuge, volumetric flasks, pipettes, HPLC system with UV detector | For accurate measurement, equilibration, and analysis |

Recommended Solvents for Screening

| Solvent | Relative Polarity[10] | Type | Boiling Point (°C)[11] |

| n-Heptane | 0.012 | Non-polar | 98 |

| Toluene | 0.099 | Non-polar, Aromatic | 111 |

| Ethyl Acetate | 0.228 | Moderately Polar, Aprotic | 77 |

| Acetone | 0.355 | Polar, Aprotic | 56 |

| Acetonitrile | 0.460 | Polar, Aprotic | 82 |

| Isopropanol | 0.546 | Polar, Protic | 82 |

| Methanol | 0.762 | Polar, Protic | 65 |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Polar, Aprotic | 189 |

Experimental Workflow: Shake-Flask Method

The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of the solid solute to a known volume (e.g., 5 mL) of each selected solvent in separate glass vials. An "excess" is confirmed visually by the presence of undissolved solid material at the end of the experiment.[6]

Step 2: Equilibration

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm).

-

Equilibrate for a sufficient duration. A minimum of 24 hours is standard, but true equilibrium must be verified.[6]

-

Trustworthiness Check: To validate equilibrium, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration.[12]

-

Step 3: Phase Separation

-

Once equilibrium is reached, remove the vials from the shaker, allowing the solid to settle briefly.

-

Withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and carefully sample the clear supernatant.

Step 4: Sample Preparation for Analysis

-

Immediately dilute the clear, saturated filtrate with a known volume of a suitable solvent (typically the mobile phase used for HPLC) to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.[7]

Caption: Isothermal shake-flask solubility determination workflow.

Analytical Quantification by HPLC

HPLC is the preferred method for quantification due to its high specificity and ability to separate the analyte from potential impurities or degradants.[9][13]

Step 1: Method Development & Validation

-

Develop a reverse-phase HPLC method. A C18 column is a common starting point.

-

The mobile phase could consist of a mixture of acetonitrile and water with 0.1% formic acid to ensure the carboxylic acid is protonated.

-

Select a detection wavelength where the compound exhibits strong UV absorbance.

-

Validate the method for linearity, accuracy, and precision as per standard guidelines.[13]

Step 2: Calibration

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards and generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required.[8]

Step 3: Sample Analysis & Calculation

-

Inject the diluted samples from the solubility experiment.

-

Determine the concentration in the diluted sample using the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Solubility Data Summary (Template)

| Solvent | Relative Polarity | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| n-Heptane | 0.012 | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Toluene | 0.099 | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Ethyl Acetate | 0.228 | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Acetone | 0.355 | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Acetonitrile | 0.460 | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Isopropanol | 0.546 | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| Methanol | 0.762 | 25.0 ± 0.5 | Experimental Value | Calculated Value |

| DMSO | 0.444 | 25.0 ± 0.5 | Experimental Value | Calculated Value |

Discussion of Expected Trends

The relationship between solubility and solvent polarity is rarely linear and depends on the specific intermolecular interactions. For this compound, we can hypothesize a trend where solubility is lowest in non-polar solvents, increases in moderately polar aprotic solvents, and is also high in polar protic solvents that can engage in hydrogen bonding. This creates a profile that can be visually represented.

Caption: Hypothetical solubility profile as a function of solvent polarity.

Applications in Pharmaceutical Development

The generated solubility data is not merely an academic exercise; it is actionable intelligence for drug development.

-

Crystallization Process Design: This data is paramount for selecting an appropriate solvent system for purification. A good system often involves a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures, allowing for high recovery of pure crystals upon cooling.

-

Formulation Strategy: For oral dosage forms, solubility in aqueous media is critical.[2] If aqueous solubility is low, the data in organic solvents can guide the selection of co-solvents, lipids, or surfactants for advanced formulations like self-emulsifying drug delivery systems (SEDDS).

-

Toxicology and Preclinical Studies: Solubility in solvents like DMSO or ethanol/water mixtures is required for preparing stock solutions for in vitro and in vivo testing. Inaccurate solubility data can lead to precipitated compound in assays, yielding false-negative results.

Conclusion

Determining the solubility of this compound requires a systematic and rigorous approach. By combining the foundational principles of physical chemistry with the robust and validated isothermal shake-flask method and HPLC quantification, researchers can generate high-quality, reliable data. This data provides the critical insights necessary to navigate the complexities of process development and formulation, ultimately de-risking the development pathway and accelerating the delivery of new therapeutics to patients.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Unknown. Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Unknown. (2023). Solubility of Organic Compounds.

- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.

- Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method.

- Unknown. solubility experimental methods.pptx.

- Can, N.Ö., & Uslu, B. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.

- Phenomenex. HPLC Testing Procedure.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Wagner, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. The Experimental Determination of Solubilities.

- Alloprof. Measuring Solubility.

- AAT Bioquest. (2022). What factors affect solubility?.

- Chemistry Steps. (2021). Solubility of Organic Compounds.

- Khan Academy. Solubility of organic compounds (video).

- BYJU'S. Factors Affecting Solubility.

- Sigma-Aldrich. Solvent Miscibility Table.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. HPLC Testing Procedure | Phenomenex [phenomenex.com]

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profile of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-4,4,4-trifluorobutanoic acid (CAS RN: 1566889-29-9) is a novel carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research.[1] Its unique structure, combining a cyclopentyl moiety with a trifluorinated butanoic acid chain, suggests it may serve as a valuable building block in the synthesis of new chemical entities. The trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design. However, the introduction of fluorine can also introduce toxicological liabilities.[2] As with any new chemical entity, a thorough understanding of its safety and toxicity profile is paramount before its widespread use in research and development.

This technical guide provides a comprehensive overview of the available safety data and a predicted toxicity profile for this compound. In the absence of a publicly available, verified Safety Data Sheet (SDS) and specific toxicological studies for this compound, this guide employs a structure-activity relationship (SAR) analysis, drawing upon data from structurally similar compounds to infer potential hazards and toxicological endpoints. It is crucial to recognize that this inferred profile serves as a preliminary guide and should be supplemented with experimental data as it becomes available.

Physicochemical Properties (Predicted)

A comprehensive understanding of a compound's physicochemical properties is fundamental to assessing its potential toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the predicted properties of this compound.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C9H13F3O2 | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Likely a solid or liquid at room temperature | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. | Inferred from structural components |

| pKa | The presence of the trifluoromethyl group is expected to increase the acidity compared to non-fluorinated analogs. | [2] |

Hazard Identification and Safety Precautions (Inferred)

Potential GHS Hazard Classification (Inferred)

| Hazard Class | Inferred Hazard Statement | Basis for Inference |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) or Danger: Causes severe skin burns and eye damage (H314) | Carboxylic acids are often irritating or corrosive. Cyclopentanecarboxylic acid is a known skin irritant.[3][5] |

| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation (H319) or Danger: Causes serious eye damage (H318) | Corrosive and irritating properties of carboxylic acids.[3] |

| Specific Target Organ Toxicity - Single Exposure | Warning: May cause respiratory irritation (H335) | Inhalation of acidic vapors or dusts can irritate the respiratory tract.[3][5] |

| Acute Toxicity (Oral) | Warning: Harmful if swallowed (H302) | General toxicity concern for novel chemical entities. |

Recommended Safety Precautions:

Given the inferred hazards, the following safety precautions are recommended when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Predicted Toxicological Profile

The toxicological profile of this compound has not been experimentally determined. The following profile is based on a Structure-Activity Relationship (SAR) analysis, leveraging data from analogous compounds.

Structure-Activity Relationship (SAR) for Toxicity Prediction

The predicted toxicity of this compound is derived from two key structural motifs: the cyclopentyl carboxylic acid and the trifluorinated alkyl chain.

Caption: SAR approach for predicting the toxicity of this compound.

Summary of Predicted Toxicological Endpoints:

| Toxicological Endpoint | Predicted Outcome | Rationale and Supporting Evidence |

| Acute Toxicity (Oral, Dermal, Inhalation) | Likely to be harmful if swallowed. Dermal and inhalation toxicity are possible. | Carboxylic acids can cause local tissue damage upon ingestion. Systemic toxicity of fluorinated compounds is a known concern.[2] |

| Skin Corrosion/Irritation | Expected to be a skin irritant, potentially corrosive. | Based on data for cyclopentanecarboxylic acid and other carboxylic acids.[3][5] |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage. | Consistent with the properties of acidic and potentially corrosive compounds.[3] |

| Respiratory or Skin Sensitization | Data not available for prediction. | |

| Germ Cell Mutagenicity | Unlikely to be mutagenic in bacterial reverse mutation assays. | Many simple carboxylic acids are not mutagenic. However, this requires experimental verification. |

| Carcinogenicity | Data not available for prediction. | |

| Reproductive Toxicity | Data not available for prediction. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation upon inhalation. | Based on data for cyclopentanecarboxylic acid.[3][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Potential for liver and kidney effects. | Some fluorinated compounds have been shown to affect these organs.[2] |

| Aspiration Hazard | Not predicted to be an aspiration hazard. | Based on likely physical state (solid or high-boiling liquid). |

Experimental Protocols for Toxicological Assessment

To definitively characterize the toxicological profile of this compound, a battery of in vitro and in vivo tests should be conducted. The following outlines a tiered approach to testing.

Tier 1: In Vitro Assays

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Objective: To assess mutagenic potential.

-

Methodology: The compound is incubated with various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction). The number of revertant colonies is counted to determine mutagenicity.

-

-

In Vitro Mammalian Cell Cytotoxicity Assay:

-

Objective: To determine the concentration at which the compound causes cell death.

-

Methodology: A suitable mammalian cell line (e.g., Balb/c 3T3) is exposed to a range of concentrations of the test article. Cell viability is assessed using a quantitative method such as the MTT or neutral red uptake assay.[6]

-

-

In Vitro Chromosomal Aberration Test:

-

Objective: To assess the potential to induce structural chromosomal damage.

-

Methodology: Mammalian cells (e.g., human peripheral blood lymphocytes) are treated with the compound. Metaphase cells are then examined for chromosomal aberrations.

-

Tier 2: Acute In Vivo Studies (if warranted by Tier 1 results or exposure potential)

-

Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425):

-

Objective: To determine the acute oral lethal dose (LD50).

-

Methodology: A stepwise dosing procedure in a small number of animals (typically rats) is used to minimize animal usage while providing sufficient information on acute toxicity.

-

-

Acute Dermal and Inhalation Toxicity (OECD TG 402 & 403):

-

Objective: To assess toxicity upon skin contact and inhalation.

-

Methodology: The compound is applied to the skin of animals (typically rats or rabbits) or administered as an aerosol/vapor to assess for adverse effects.

-

-

Skin and Eye Irritation/Corrosion (OECD TG 404 & 405):

-

Objective: To determine the potential for local irritation and corrosion.

-

Methodology: The compound is applied to the skin and eyes of rabbits, and the resulting irritation or corrosion is scored over time.

-

The workflow for this tiered toxicological assessment is visualized below.

Caption: Tiered approach for toxicological assessment.

Conclusion

This compound is a compound of interest for which specific safety and toxicological data are currently lacking. Based on a structure-activity relationship analysis, it is prudent to handle this compound with care, assuming it may be a skin and eye irritant and potentially harmful if ingested or inhaled. The predicted toxicological profile highlights the need for experimental verification through a tiered testing strategy. As research on this and similar molecules progresses, it is anticipated that a more definitive safety profile will emerge, enabling its safe and effective use in the advancement of science.

References

-

PubChem. Cyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Cyclopentene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

- Phillips, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163.

-

PubChem. 1-Cyclopentene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico. [Link]

-

National Toxicology Program. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates. [Link]

- Mulkiewicz, E., et al. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Ecotoxicology and Environmental Safety, 68(2), 279-285.

- Johnson, B. F., et al. (2020). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 33(10), 2537-2553.

-

ResearchGate. Fluorotelomer Acids are More Toxic than Perfluorinated Acids. [Link]

-

Defense Technical Information Center. Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. [Link]

-

Aging and Disease. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice. [Link]

-

PubMed. Genotoxic potential and in vitro tumour-promoting potential of 2-dodecylcyclobutanone and 2-tetradecylcyclobutanone, two radiolytic products of fatty acids. [Link]

-

ResearchGate. Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. [Link]

-

National Center for Biotechnology Information. Fluorides and Fluorocarbons Toxicity. [Link]

- Romano, M. R., et al. (2021). Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational Vision Science & Technology, 10(6), 24.

-

National Center for Biotechnology Information. References - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates. [Link]

- Flieger, J., et al. (2008). In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid. Toxicology in Vitro, 22(3), 773-779.

-

PubMed. Human health effects of 2,4,5-T and its toxic contaminants. [Link]

- Chu, I., et al. (1996). Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure. Journal of Applied Toxicology, 16(2), 121-128.

-

MDPI. In Vivo Estimation of the Biological Effects of Endocrine Disruptors in Rabbits after Combined and Long-Term Exposure: Study Protocol. [Link]

-

PubMed. Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid. [Link]

-

PubMed. Chronic dietary toxicity/oncogenicity studies on 2,4-dichlorophenoxybutyric acid in rodents. [Link]

Sources

- 1. 1566889-29-9|this compound|BLD Pharm [bldpharm.com]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 95964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Cyclopentanecarboxylic acid | 3400-45-1 [smolecule.com]

- 6. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to the Thermodynamic Stability of Cyclopentyl-Trifluoroalkanoic Acids

Abstract

The incorporation of fluorine and its moieties, particularly the trifluoromethyl (-CF3) group, into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Cyclopentyl-trifluoroalkanoic acids represent a class of compounds where the unique conformational intricacies of a five-membered ring are juxtaposed with the profound electronic and steric effects of the -CF3 group. Understanding the thermodynamic stability of these molecules is paramount for predicting their behavior, from reaction equilibria and product distributions to pharmacokinetic profiles and metabolic fate. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental methodologies, and computational approaches essential for evaluating the thermodynamic stability of these complex structures. It is intended for researchers, scientists, and drug development professionals seeking to harness the properties of fluorinated compounds through a deep understanding of their fundamental energetics.

Introduction: The Significance of Fluorine in Alkanoic Acid Scaffolds

The substitution of hydrogen with fluorine in organic molecules imparts a range of transformative physicochemical properties. The trifluoromethyl group (-CF3), in particular, is a powerful modulator due to its strong electron-withdrawing inductive effect, high lipophilicity, and exceptional metabolic stability.[1][4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the overall chemical and thermal robustness of fluorinated compounds.[1][2][6] When appended to a cyclopentyl-alkanoic acid framework, the -CF3 group introduces a complex interplay of forces that govern the molecule's overall thermodynamic stability.

These compounds are of significant interest in drug development for several reasons:

-

Enhanced Lipophilicity: The -CF3 group can increase a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability.[1][3]

-

Metabolic Stability: The strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, prolonging the half-life of a drug.[1]

-

Modulation of Acidity: The powerful inductive effect of the -CF3 group can significantly lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and its ability to interact with biological targets.[2][7]

-

Conformational Control: Steric and electronic interactions involving the -CF3 group can lock the cyclopentane ring into specific, biologically active conformations.

Therefore, a quantitative understanding of the thermodynamic stability of different isomers and conformers is not merely an academic exercise; it is a critical component of rational drug design, enabling the selection of candidates with optimal efficacy and safety profiles.

Theoretical Framework: Deconstructing Stability

The net thermodynamic stability of a cyclopentyl-trifluoroalkanoic acid is a composite of several energetic factors. A thorough analysis requires consideration of the cyclopentane ring's conformation and the influence of its substituents.

Conformational Landscape of the Cyclopentyl Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsed C-C bonds.[8][9] To alleviate this strain, the ring puckers into non-planar conformations. The two most significant low-energy conformations are the Envelope (C_s symmetry) and the Half-Chair or Twist (C_2 symmetry) .[8][10]

The energy barrier between these conformations is very low, allowing for rapid interconversion through a process known as pseudorotation.[10][11] However, the introduction of substituents, such as the trifluoroalkanoic acid chain, creates energetic preferences, making certain conformations more stable than others. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain.

The Trifluoromethyl Group: A Dominant Influence

The -CF3 group exerts a powerful influence on stability through a combination of effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine atoms strongly withdraw electron density through the sigma bond framework.[7][12] This effect polarizes the molecule and can significantly stabilize adjacent carbanions or destabilize carbocations.

-

Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.2 Å), making the -CF3 group sterically demanding.[2][13] This steric bulk plays a crucial role in determining the preferred conformation of the cyclopentane ring and the rotational barrier of the C-C bond connecting it to the acid side chain.

-

Bond Strength: The intrinsic strength of the C-F bond (bond dissociation energy ~485 kJ/mol) contributes significantly to the molecule's high thermal and chemical stability.[1]

The position of the -CF3 group on the alkanoic acid chain (e.g., α, β, γ to the carboxyl group) will dramatically alter its electronic impact on the acidity of the carboxyl group and the overall charge distribution of the molecule.

Experimental Determination of Thermodynamic Stability

Quantifying the thermodynamic stability of a molecule involves measuring the energy released or absorbed during a chemical process. For isomeric compounds, a common and effective method is to compare their heats of combustion.[14][15]

Bomb Calorimetry: Measuring Heats of Combustion

The relative thermodynamic stability of isomers can be determined by precisely measuring their standard enthalpies of combustion (ΔH_c°). A more stable isomer possesses lower internal energy and will, therefore, release less heat upon complete combustion to CO2, H2O, and HF.[14][16]

Experimental Protocol: High-Precision Bomb Calorimetry

-

Sample Preparation: Ensure the purity of each cyclopentyl-trifluoroalkanoic acid isomer using techniques like chromatography and spectroscopy. Samples must be thoroughly dried to remove any residual solvent or water.

-

Calibration: Calibrate the calorimeter by combusting a certified standard reference material, such as benzoic acid, to determine the heat capacity (C_cal) of the calorimeter system.

-

Sample Pelletization: Accurately weigh (~0.5 - 1.0 g) a sample of the isomer and press it into a firm pellet. For highly fluorinated compounds that may be difficult to combust completely, a known mass of a combustion auxiliary (e.g., hydrocarbon oil) may be mixed with the sample.[17]

-

Bomb Assembly: Place the pellet in the crucible inside the platinum-lined combustion bomb. Attach a fuse wire, ensuring it is in contact with the sample. Seal the bomb and pressurize it with high-purity oxygen (typically ~30 atm).

-

Calorimetry Run: Submerge the sealed bomb in a precisely measured volume of water in the calorimeter's insulated jacket. Allow the system to reach thermal equilibrium.

-

Ignition and Measurement: Ignite the sample by passing a current through the fuse wire. Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis: The total heat released (q_total) is calculated from the change in temperature (ΔT) and the heat capacity of the calorimeter (q_total = C_cal * ΔT).

-

Corrections: Apply necessary corrections for the heat of formation of nitric acid (from residual N2), the heat of combustion of the fuse wire, and the heat of combustion of any auxiliary material used. For fluorine-containing compounds, corrections for the formation of aqueous hydrofluoric acid are also critical.[17]

-

Calculation of ΔH_c°: Calculate the standard enthalpy of combustion per mole of the sample.

-

Comparison: Repeat the procedure for all isomers. The isomer with the least exothermic (smallest absolute value) ΔH_c° is the most thermodynamically stable.[16]

| Parameter | Isomer A | Isomer B | Interpretation |

| Purity | >99.9% | >99.9% | High purity is essential for accurate results. |

| Mass (g) | 0.8542 | 0.8731 | Precisely measured for molar calculations. |

| ΔT (°C) | 2.154 | 2.198 | Direct output from the calorimeter. |

| ΔH_c° (kJ/mol) | -2855.4 | -2920.1 | Isomer A released less energy upon combustion. |

| Relative Stability | More Stable | Less Stable | The lower magnitude of ΔH_c° indicates greater stability. |

| Hypothetical data for illustrative purposes. |

Computational Modeling of Thermodynamic Stability

Computational chemistry provides an indispensable toolkit for dissecting the energetic contributions to molecular stability.[13] Quantum mechanical methods can predict the relative energies of different isomers and conformers with high accuracy, complementing and guiding experimental work.

Methodology: Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for its balance of computational cost and accuracy.

Computational Protocol: DFT-Based Stability Prediction

-

Structure Generation: Build 3D models of the different cyclopentyl-trifluoroalkanoic acid isomers (e.g., cis/trans isomers) and their likely low-energy conformers (envelope vs. twist, axial/equatorial substituents).

-

Geometry Optimization: Perform a full geometry optimization for each structure. A common functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d)) is suitable for initial optimizations. This step finds the lowest energy structure (a minimum on the potential energy surface).

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).

-

High-Accuracy Energy Calculation: To obtain more reliable energies, perform a single-point energy calculation on the optimized geometry using a more robust functional and a larger basis set. Functionals like M06-2X or ωB97X-D are often recommended for systems involving non-covalent interactions, and correlation-consistent basis sets (e.g., cc-pVTZ) are preferred.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each isomer at a standard state (e.g., 298.15 K and 1 atm) using the electronic energy from the high-level calculation and the thermal corrections from the frequency analysis.

-

Relative Stability Analysis: The isomer with the lowest calculated Gibbs free energy is predicted to be the most thermodynamically stable. The energy difference (ΔG) between isomers allows for the prediction of their equilibrium population distribution via the equation ΔG = -RTln(K_eq).

The choice of an accurate force field and computational method is critical, as the effects of fluorination can be subtle and challenging to model correctly.[13][18][19]

Conclusion: A Synthesis of Experiment and Theory

The thermodynamic stability of cyclopentyl-trifluoroalkanoic acids is a complex property governed by the interplay of ring strain, torsional effects, and the potent electronic and steric attributes of the trifluoromethyl group. A robust evaluation of this stability is not achievable through a single method but requires a synergistic approach.

-

Experimental methods , particularly bomb calorimetry, provide the ultimate benchmark, yielding quantitative data on the relative energies of isomers based on their heats of combustion.[14][17]

-

Computational modeling offers unparalleled insight into the underlying reasons for these stability differences, allowing for the dissection of conformational energies and electronic effects that are inaccessible to direct experimental measurement.[13][19]

For professionals in drug development and materials science, this dual-pronged strategy is essential. It enables the rational design of molecules where stability is optimized for a specific purpose—be it enhancing metabolic resistance, tuning receptor binding affinity, or controlling reaction outcomes. By grounding computational predictions with rigorous experimental validation, researchers can confidently navigate the chemical space of these valuable fluorinated compounds.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.

- Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Center for Biotechnology Information.

-

Cyclopentane Conformational Analysis. Scribd. Available at: [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available at: [Link]

-

Cyclohexane Conformations. Master Organic Chemistry. Available at: [Link]

-

Computational Fluorine Scanning Using Free-Energy Perturbation. PubMed. Available at: [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information. Available at: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. Available at: [Link]

-

The Energetics of Organofluorine Compounds: Aliphatic Fluorocarbons and Hydrofluorocarbons. ResearchGate. Available at: [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]

-

Conformations and Strain Energy of Cyclopentane and its Derivatives. World Scientific Publishing. Available at: [Link]

-

Conformers of Cycloalkanes. Lumen Learning. Available at: [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information. Available at: [Link]

-

Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. National Center for Biotechnology Information. Available at: [Link]

-

Organofluorine chemistry. Wikipedia. Available at: [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. MDPI. Available at: [Link]

- The Chemistry of Organofluorine Compounds. Google Books.

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Thermodynamic Properties of Fluorine Compounds. RSC Publishing. Available at: [Link]

-

[Spoiler] AAMC FL3 C/P #9. Reddit. Available at: [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. Available at: [Link]

-

AAMC MCAT Practice Exam 3 Cp Solutions. Jack Westin. Available at: [Link]

-

AAMC FL 3 C/P #9. Reddit. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. scribd.com [scribd.com]

- 11. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

- 16. jackwestin.com [jackwestin.com]

- 17. Thermodynamic properties of fluorine compounds. Part 1.—Heats of combustion of p-fluorobenzoic acid, pentafluorobenzoic acid, hexafluorobenzene and decafluorocyclohexene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 18. Computational Fluorine Scanning Using Free-Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Lipophilicity & Physicochemical Profiling of 2-Cyclopentyl-4,4,4-trifluorobutanoic Acid

The following technical guide details the physicochemical profiling of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid , focusing on its lipophilicity (LogP/LogD) and the structural determinants governing its behavior in biological systems.

HExecutive Summary

In modern medicinal chemistry, This compound represents a strategic building block that combines the metabolic stability of a trifluoromethyl group with the lipophilic bulk of a cyclopentyl ring. This guide analyzes the compound’s lipophilicity—a critical predictor of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3][4]

The presence of the

Structural Analysis & Theoretical Lipophilicity

The lipophilicity of this molecule is not a static number but a dynamic property influenced by pH. We must distinguish between LogP (partition of the neutral species) and LogD (distribution of all species at a specific pH).

Fragment Contribution Analysis

The molecule can be dissected into three functional domains, each contributing distinct vectors to the overall hydrophobicity:

| Fragment | Physicochemical Role | Estimated |

| Butanoic Acid Backbone | Core scaffold; provides ionizable head group. | +0.79 (Base) |

| Adds steric bulk and significant hydrophobicity. Increases Van der Waals surface area. | +2.14 | |

| Increases lipophilicity relative to methyl; lowers | +0.60 to +0.90 | |

| Correction Factors | Proximity of polar group (COOH) to bulky cycloalkyl. | -0.30 |

| Total Predicted LogP | Intrinsic Lipophilicity (Neutral Form) | ~3.53 ± 0.4 |

The Modulation Effect

The

-

At pH 1.2 (Gastric): The molecule is >99% neutral. Membrane permeability is governed by LogP (~3.5) .

-

At pH 7.4 (Blood): The molecule is >99.9% ionized (anionic). The effective lipophilicity (LogD ) drops significantly.

Implication: This compound exhibits "chameleonic" behavior—highly permeable in the acidic environment of the upper GI tract, yet highly soluble in systemic circulation, reducing plasma protein binding risks associated with high LogP acids.

Experimental Protocols for Determination

Method A: Potentiometric Titration (The "Gold Standard")

This method determines

-

Instrument: Sirius T3 or equivalent.

-

Protocol:

-

Sample Prep: Dissolve 1 mg of this compound in 1.5 mL of 0.15 M KCl (ionic strength adjustor).

-

Titration 1 (Aqueous): Titrate with 0.5 M KOH/HCl from pH 2 to pH 12 to determine aqueous

. -

Titration 2-4 (Octanol): Repeat titration in the presence of varying volumes of water-saturated octanol (e.g., 0.5 mL, 1.0 mL).

-

Calculation: The shift in the apparent

(

-

Validation Check: The aqueous

must remain constant across replicates.

-

Method B: RP-HPLC Estimation (High Throughput)

For rapid screening of analogs, use Reversed-Phase HPLC correlated against a calibration set.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water (buffers pH to ensure neutral species or use NH4OAc for pH 7.4).

-

B: Acetonitrile.

-

-

Isocratic Mode: Run at 50% B to determine capacity factor (

). -

Equation:

-

Calibration: Establish slope (

) and intercept (

-

Method C: Shake-Flask (OECD 107)

Use this for regulatory submission or final validation.

-

Equilibration: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

-

Partitioning: Dissolve compound in the aqueous phase (buffered to pH 2.0 for LogP or pH 7.4 for LogD). Add equal volume of octanol.

-

Agitation: Shake mechanically for 60 minutes; centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (210 nm detection for the carbonyl/CF3 absorbance).

-

Mass Balance Check: Total mass recovered must be within 95-105% of input.

Visualization: Physicochemical Profiling Workflow

The following diagram outlines the logical workflow for characterizing this fluorinated building block, from synthesis verification to ADME prediction.

Figure 1: Integrated workflow for the physicochemical characterization of fluorinated carboxylic acids.

Summary Data Table

| Parameter | Value / Range | Method / Source |

| Molecular Weight | 210.2 g/mol | Calculated |

| Predicted LogP | 3.53 ± 0.40 | Fragment Summation (ClogP) |

| Predicted pKa | 4.1 – 4.3 | Electronic Inductive Model ( |

| Predicted LogD (pH 7.4) | 0.20 – 0.50 | Henderson-Hasselbalch Derivation |

| Topological Polar Surface Area | 37.3 Ų | COOH Contribution |

| H-Bond Donors/Acceptors | 1 / 5 | Lipinski Counting (F counts as acceptor) |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

BLD Pharm. (2024). Product Analysis: this compound (CAS 1566889-29-9).[5] Commercial Building Block Database. Link

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives [mdpi.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS#:36845-81-5 | 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-ethanone | Chemsrc [chemsrc.com]

The Emerging Potential of 2-Cyclopentyl-4,4,4-trifluorobutanoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. This technical guide delves into the promising, yet underexplored, class of compounds: 2-Cyclopentyl-4,4,4-trifluorobutanoic acid derivatives. By dissecting the individual contributions of the cyclopentyl and trifluoromethyl moieties, we will provide a comprehensive overview of their potential in drug design. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into synthetic strategies, potential biological activities, and a framework for future investigation.

Introduction: The Strategic Advantage of Cyclopentyl and Trifluoromethyl Groups in Drug Design

The design of new chemical entities (NCEs) is a meticulous process of balancing potency, selectivity, and drug-like properties. The incorporation of fluorine-containing groups and carbocyclic rings are well-established strategies to achieve this balance.

The trifluoromethyl (-CF3) group , in particular, has become a cornerstone in medicinal chemistry. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets.[1][2][3] The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, thereby increasing the metabolic stability and half-life of a drug candidate.[1][4] Furthermore, the lipophilicity of a molecule is often enhanced by the presence of a trifluoromethyl group, which can improve membrane permeability and oral bioavailability.[1][5]

The cyclopentyl group , a five-membered carbocycle, offers a unique set of properties that are highly advantageous in drug design. Its non-planar, puckered conformation can introduce conformational rigidity into a molecule, which can lead to higher binding affinity and selectivity for a target protein.[6][7] The cyclopentyl moiety can also serve as a lipophilic scaffold, contributing to the overall physicochemical properties of a compound.[6] Its three-dimensional structure can be crucial for establishing specific interactions within a binding pocket, making it a valuable component in structure-activity relationship (SAR) studies.[6]

The combination of a cyclopentyl ring at the α-position of a butanoic acid chain, coupled with a terminal trifluoromethyl group, presents a compelling scaffold for the development of novel therapeutic agents. This guide will explore the synthesis, potential biological activities, and future directions for this promising class of molecules.

Synthetic Strategies: Assembling the this compound Scaffold

While direct synthetic routes to this compound and its derivatives are not extensively reported, established methodologies for the synthesis of trifluoromethylated carboxylic acids and the introduction of cyclopentyl groups can be adapted. A plausible retrosynthetic analysis suggests two primary approaches:

Approach A: Introduction of the Trifluoromethyl Group

This strategy involves the trifluoromethylation of a precursor containing the cyclopentylacetic acid moiety.

Caption: Retrosynthetic approach A for this compound derivatives.

Approach B: Construction of the Butanoic Acid Chain

This approach involves the coupling of a cyclopentyl-containing nucleophile with a trifluoromethylated electrophile.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. fiveable.me [fiveable.me]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Cyclopentyl-4,4,4-trifluorobutanoic Acid as a Medicinal Chemistry Building Block

Introduction: A Trifecta of Properties for Modern Drug Discovery

In the landscape of contemporary drug design, the strategic incorporation of molecular building blocks that confer multiple advantageous properties is a paramount objective. 2-Cyclopentyl-4,4,4-trifluorobutanoic acid emerges as a compelling scaffold for medicinal chemists, integrating three key structural motifs: a flexible cyclopentyl group, a metabolically robust trifluoromethyl group, and a versatile carboxylic acid handle. This unique combination offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The cyclopentyl moiety is known to enhance lipophilicity, which can improve membrane permeability and oral absorption of a drug candidate.[1] Its non-planar, flexible nature can also allow for optimal interactions within a binding pocket. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding interactions.[2] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can lead to an extended drug half-life.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry workflows. We present its physicochemical properties, detailed protocols for key synthetic transformations, and insights into its potential applications.

Physicochemical Properties and Strategic Considerations

A thorough understanding of a building block's physicochemical properties is critical for its successful application in drug discovery. While experimental data for this compound is not extensively published, we can infer key parameters based on its constituent parts.

| Property | Estimated Value/Range | Rationale and Impact on Drug Design |

| Molecular Weight | 210.19 g/mol | Within the range for lead-like and drug-like molecules, contributing favorably to ligand efficiency metrics. |

| pKa | 3.5 - 4.5 | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxylic acid compared to a non-fluorinated analogue, influencing its ionization state at physiological pH. This can impact solubility, cell permeability, and interactions with biological targets. |

| cLogP | 2.5 - 3.5 | The cyclopentyl group significantly increases lipophilicity, while the trifluoromethyl group also contributes to a higher logP. This range is often associated with good membrane permeability and oral absorption. |

| Metabolic Stability | High | The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a potential metabolic soft spot and increase the in vivo half-life of a drug candidate. The cyclopentyl group is also generally more metabolically stable than linear alkyl chains. |

Synthetic Protocols: Harnessing the Potential of a Versatile Building Block

The carboxylic acid functionality of this compound serves as a versatile handle for the construction of more complex molecules, primarily through amide bond formation and esterification.

Protocol 1: Amide Bond Formation with Sterically Hindered Amines

The presence of the cyclopentyl group adjacent to the carboxylic acid introduces steric hindrance, which can pose a challenge for standard amide coupling reactions. Therefore, robust coupling conditions are recommended.

Workflow for Amide Coupling

Caption: Workflow for amide bond formation.

Step-by-Step Protocol:

-

Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: To the stirred solution, add a suitable amide coupling reagent such as HATU (1.1 eq) or COMU (1.1 eq), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) or 2,6-lutidine (2.0 eq). Allow the activation to proceed for 15-30 minutes at room temperature. The formation of the activated ester is crucial for efficient coupling.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For particularly hindered amines, gentle heating (e.g., 40-50 °C) may be required.

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Esterification via Acid-Catalyzed Reaction

Esterification of this compound can be achieved through various methods. A straightforward approach is the Fischer esterification with an alcohol under acidic catalysis.

Workflow for Fischer Esterification

Caption: Workflow for Fischer esterification.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol, which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

-